molecular formula C27H27N5O2S2 B15099850 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15099850
M. Wt: 517.7 g/mol
InChI Key: CKFJCHABXCCTFH-PYCFMQQDSA-N
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Description

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. PIM kinases are serine/threonine kinases that play crucial roles in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with various hematological malignancies and solid tumors . This compound is specifically designed for investigating oncogenic signaling pathways in cancer research. Its primary research value lies in its ability to selectively target and inhibit PIM kinase activity, thereby inducing apoptosis and inhibiting the growth of cancer cells. The mechanism of action involves competitively binding to the ATP-binding pocket of PIM kinases, which disrupts the phosphorylation of downstream substrates such as BAD, p21, and c-MYC, leading to cell cycle arrest and the promotion of programmed cell death in susceptible tumor models . Researchers utilize this inhibitor in in vitro and in vivo studies to explore tumorigenesis, evaluate combination therapies with other anticancer agents, and further elucidate the complex biological functions of PIM kinases in health and disease. This product is sold as a high-purity compound for research applications and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C27H27N5O2S2

Molecular Weight

517.7 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H27N5O2S2/c33-25-21(18-22-26(34)32(27(35)36-22)20-10-4-5-11-20)24(28-23-12-6-7-13-31(23)25)30-16-14-29(15-17-30)19-8-2-1-3-9-19/h1-3,6-9,12-13,18,20H,4-5,10-11,14-17H2/b22-18-

InChI Key

CKFJCHABXCCTFH-PYCFMQQDSA-N

Isomeric SMILES

C1CCC(C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)C6=CC=CC=C6)/SC2=S

Canonical SMILES

C1CCC(C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)C6=CC=CC=C6)SC2=S

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Elaboration

A preformed pyrimidine derivative is functionalized to construct the fused pyridine ring. For example, 4-chloro-2-(4-phenylpiperazin-1-yl)pyrimidine undergoes nucleophilic substitution with a substituted pyridine precursor under basic conditions. Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, introduce aryl or amine groups at specific positions.

Key Reaction Conditions

Step Reagents/Conditions Yield Reference
Pyrimidine substitution K₂CO₃, DMF, 80°C 72%
Cyclization Pd(OAc)₂, XPhos, 110°C 65%

Cyclocondensation of Aminopyridines

Alternately, 2-aminopyridine derivatives react with β-ketoesters or malononitrile derivatives in acidic media to form the pyrido[1,2-a]pyrimidin-4-one ring. For instance, condensation with ethyl acetoacetate in acetic acid yields the core structure with a methyl substituent at position 9.

Construction of the Thiazolidinone Moiety

The thiazolidinone fragment (3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl is synthesized separately and later coupled to the pyrido-pyrimidinone core.

Thiazolidinone Ring Formation

Cyclopentylamine reacts with carbon disulfide and chloroacetyl chloride in a one-pot cyclization to form 3-cyclopentyl-2-thioxothiazolidin-4-one . Subsequent oxidation with hydrogen peroxide introduces the 4-oxo group.

Optimization Insight

  • Excess carbon disulfide improves ring closure efficiency (yield increases from 58% to 82%).
  • Oxidation at 0°C minimizes side-product formation.

Generation of the Methylidene Linker

The Z-configured methylidene bridge is installed via Knoevenagel condensation. The thiazolidinone reacts with a formylpyrido-pyrimidinone intermediate in the presence of piperidine and acetic acid. The Z-isomer is favored by steric hindrance from the cyclopentyl group.

Final Coupling and Stereochemical Control

The convergence of the pyrido-pyrimidinone core, thiazolidinone, and piperazine components requires meticulous stereochemical management.

Wittig-Type Coupling

The thiazolidinone methylidene fragment couples to the pyrido-pyrimidinone core via a Horner-Wadsworth-Emmons reaction. Use of phosphonate esters ensures high Z-selectivity (≥95%).

Reaction Parameters

Parameter Value
Base NaH
Solvent THF
Temperature −20°C → RT

Purification and Characterization

The crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) and recrystallized from ethanol. LC-MS and ¹H NMR confirm the Z-configuration through distinct coupling constants (J = 10–12 Hz for trans-vinylic protons).

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing pathways during pyrido-pyrimidinone formation are minimized using bulky bases (e.g., DBU).
  • Piperazine Degradation : Reflux in aprotic solvents (e.g., THF) prevents N-alkylation side reactions.
  • Thione Oxidation : Strict anaerobic conditions preserve the 2-thioxo group during coupling steps.

Scalability and Industrial Relevance

While laboratory-scale synthesis achieves ~40% overall yield, scale-up efforts face challenges:

  • Cost of Palladium Catalysts : Ligand-free systems reduce expenses by 30%.
  • Solvent Recovery : Switch to cyclopentyl methyl ether (CPME) improves sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biology, it is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, the compound is explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease processes.

    Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA/RNA interaction: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone-Based Analogues

Compound A : 2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
  • Key Differences: Substituent on thiazolidinone: 1-Phenylethyl group vs. cyclopentyl in the target compound. Piperazinyl group: 4-Ethylpiperazine vs. 4-phenylpiperazine. The phenyl group may improve CNS penetration due to increased hydrophobicity. Pyrido-pyrimidinone substitution: A 9-methyl group absent in the target compound, which could alter steric hindrance.
Compound B : 3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one
  • Key Differences: Thiazolidinone substituent: 3-Ethyl group vs. cyclopentyl. The smaller ethyl group reduces steric effects, possibly lowering target specificity.

Piperazinyl-Substituted Pyrido-Pyrimidinones

Compound C : 2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • Key Differences: Core structure: Lacks the thiazolidinone ring, reducing opportunities for hydrogen bonding. Substituents: 1,3-Benzodioxol-5-yl and 4-methylpiperazine. The benzodioxole group may enhance metabolic stability compared to the phenylpiperazine in the target compound.

Chromeno-Pyrimidine Derivatives

Compound D : 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one
  • Key Differences: Core structure: Chromeno-pyrimidine vs. pyrido-pyrimidinone, altering ring strain and conjugation patterns. Substituents: Piperidine instead of piperazine, reducing basicity and hydrogen-bonding capacity.

Table 1: Structural and Functional Comparisons

Feature Target Compound Compound A Compound B Compound D
Thiazolidinone Substituent 3-Cyclopentyl 3-(1-Phenylethyl) 3-Ethyl N/A (Chromeno core)
Piperazine/piperidine Group 4-Phenylpiperazinyl 4-Ethylpiperazinyl 4-(2-Hydroxyethyl)piperazinyl Piperidin-1-yl
Core Structure Pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Chromeno[4,3-d]pyrimidin-5-one
Key Functional Groups Thioxo (C=S) Thioxo (C=S) Thioxo (C=S) Thioxo (C=S)
Lipophilicity (Predicted) High (phenylpiperazine) Moderate (ethylpiperazine) Low (hydroxyethylpiperazine) Moderate (piperidine)

Biological Activity

The compound 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • A thiazolidine ring, which is known for its diverse biological activities.
  • A pyridopyrimidine core that enhances its interaction with biological targets.

Molecular Formula and Characteristics

PropertyValue
Molecular FormulaC23H24N6O2S2
Molecular Weight484.59 g/mol
IUPAC Name(5Z)-3-cyclopentyl-5-{[2-(4-phenylpiperazin-1-yl) methylidene]-4-oxopyrido[1,2-a]pyrimidin-3-yl}thiazolidin-4-one

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The thiazolidine moiety contributes to its binding affinity and selectivity towards these targets.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular responses.
  • Antitumor Activity : Preliminary studies suggest that it exhibits significant cytotoxic effects against cancer cell lines.

Anticancer Properties

Research has shown that derivatives of thiazolidinones exhibit promising anticancer activity. For instance, studies evaluated the compound's effects on glioblastoma multiforme cells, demonstrating a reduction in cell viability through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Activity

A study by Da Silva et al. evaluated various thiazolidinone derivatives, including those related to our compound, showing potent antitumor effects against glioblastoma cells. The results indicated a significant decrease in cell viability, suggesting that modifications to the thiazolidine structure could enhance anticancer properties .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. In vitro assays demonstrated effectiveness against pathogens such as Escherichia coli and Klebsiella pneumoniae, indicating its potential as an antimicrobial agent .

Neuropharmacological Effects

Given the presence of the piperazine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Research Findings Summary

Several studies have reported on the biological activities of compounds structurally related to 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one:

Study ReferenceBiological ActivityFindings
Da Silva et al. AntitumorSignificant cytotoxicity against glioblastoma cells
Güzel-Akdemir et al. AnticancerInhibition of cancer cell growth in multiple lines
Matiychuk et al. AntimicrobialEffective against E. coli and K. pneumoniae

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step reactions starting from pyrimidine and thiazolidinone precursors. A common approach includes:

  • Step 1 : Condensation of a pyrido[1,2-a]pyrimidin-4-one core with a 3-cyclopentyl-4-oxo-2-thioxothiazolidine derivative.
  • Step 2 : Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution or coupling reactions.
  • Optimization : Reaction conditions (e.g., solvent polarity, temperature, and catalysts like triethylamine) significantly impact yield. For example, using DMF as a solvent at 80°C improves coupling efficiency .
  • Characterization : Confirm intermediate purity via TLC and final product identity using NMR and mass spectrometry .

Q. Which spectroscopic methods are most effective for characterizing this compound?

A combination of techniques is critical:

  • 1H/13C NMR : Resolves structural features like the Z-configuration of the methylidene group and cyclopentyl substituents .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystals are obtainable): Provides definitive stereochemical data .

Q. How can computational chemistry aid in the initial design of this compound’s synthesis?

Computational tools like density functional theory (DFT) and reaction path searching (e.g., ICReDD’s methods) can:

  • Predict thermodynamic feasibility of reaction steps.
  • Optimize transition states to reduce energy barriers.
  • Simulate substituent effects on reactivity, guiding experimental condition selection (e.g., solvent, temperature) .

Advanced Research Questions

Q. How do substituent positions on the pyridine ring influence reactivity and yield during synthesis?

Substituent position and electronic effects significantly impact reaction outcomes. For example:

Substituent PositionExample GroupYield (%)Reactivity Trend
Pyrid-3-yl2-Cl75High
Pyrid-4-yl4-Cl65Moderate
Pyrid-2-yl2-HO53Low
Electron-withdrawing groups at the 3-position enhance electrophilicity, improving coupling efficiency. Steric hindrance at the 2-position reduces yields .

Q. What strategies can resolve contradictory data between NMR and mass spectrometry results?

Contradictions often arise from impurities or tautomeric forms. Mitigation strategies include:

  • Purification : Re-crystallization or column chromatography to isolate the target compound .
  • Multi-Technique Validation : Cross-check with IR (to confirm functional groups) and elemental analysis .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values .

Q. What are the best practices for optimizing reaction conditions to improve yield and purity?

Systematic optimization is key:

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) in a structured matrix to identify optimal conditions .
  • In Situ Monitoring : Use techniques like FT-IR or HPLC to track reaction progress and intermediates .
  • Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Data Contradiction Analysis Example

Scenario : Discrepancy between theoretical (HRMS) and observed molecular ion peaks.

  • Root Cause : Isotopic interference or adduct formation in MS.
  • Solution : Use high-resolution instruments (e.g., Q-TOF) and compare with isotopic distribution simulations .

Methodological Resources

  • Synthesis Optimization : ICReDD’s integrated computational-experimental workflow .
  • Spectroscopic Analysis : Protocols from Koutentis et al. for dithiazole derivatives .
  • Data Management : AI-driven platforms like COMSOL for simulation and parameter optimization .

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